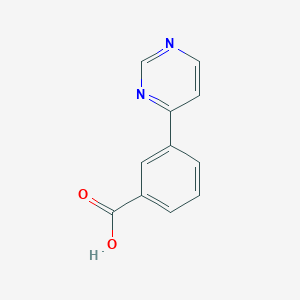

3-(Pyrimidin-4-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Pyrimidin-4-yl)benzoic acid is a compound that features a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the carbons in the pyrimidine ring is substituted with a benzoic acid group. This structural motif is common in various compounds with diverse applications, including pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of pyrimidinyl benzoic acids can involve various strategies, including the condensation of pyridine derivatives with aldehydes and sulfadiazine, as seen in the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide . Another approach is the ring contraction of carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, leading to substituted pyrimidinyl benzoic acids . These methods highlight the versatility of pyrimidine chemistry in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of pyrimidinyl benzoic acid derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure and spectroscopic characterization of related compounds have been performed using X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy . These studies provide detailed information on the molecular conformation, electronic structure, and intermolecular interactions, which are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Pyrimidinyl benzoic acids can participate in a range of chemical reactions due to the presence of reactive functional groups. For example, the carboxylic acid group can form metal complexes, as seen in the uranyl ion complex of 3-(pyrimidin-2-yl)benzoate . The pyrimidine ring can also undergo nucleophilic substitution reactions, which are key steps in the synthesis of unnatural amino acids . These reactions are essential for the modification and functionalization of the pyrimidinyl benzoic acid core.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinyl benzoic acid derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyrimidine ring can affect the compound's solubility, melting point, and reactivity. Theoretical calculations, such as density functional theory (DFT), can predict various properties, including vibrational frequencies, molecular orbitals, and reactivity indices . Experimental techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can provide empirical data on the thermal stability and phase transitions of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A new approach to the synthesis of 2-(pyrimidin-2-yl)benzoic acids, which are structurally similar to 3-(pyrimidin-4-yl)benzoic acid, has been developed. This involves ring contraction and intramolecular condensation, offering a pathway for the formation of complex pyrimidine-containing systems (Hordiyenko et al., 2020).

- Research on the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, which involve pyrimidine analogs, highlights the versatility and chemical adaptability of pyrimidine structures in synthesizing new compounds (Quiroga et al., 2007).

- A study on the synthesis of 5-methyl-2(pyrimidin-2-yl)benzoic acid, another structurally related compound, showcases the potential for developing synthetic methods with advantages such as short pathways and high yield, relevant for the synthesis of compounds like 3-(pyrimidin-4-yl)benzoic acid (Liu et al., 2020).

Biological Applications and Potential

- Research on the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and related compounds, involving pyrimidine structures, shows their use as antitumor agents, demonstrating the potential biomedical applications of pyrimidine derivatives (Gangjee et al., 2005).

Material Science and Sensory Applications

- The study of luminescence, magnetism, and structures of lanthanide coordination complexes with pyridinyl benzoic acid derivatives suggests the potential of pyrimidine-containing compounds in sensory applications and materials science (Hou et al., 2013).

Eigenschaften

IUPAC Name |

3-pyrimidin-4-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(6-9)10-4-5-12-7-13-10/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANQWANKNFOHBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937510 |

Source

|

| Record name | 3-(Pyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrimidin-4-yl)benzoic acid | |

CAS RN |

168619-01-0 |

Source

|

| Record name | 3-(Pyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.